molecular formula C17H16N2O2S B2463189 2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 1351652-56-6

2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2463189
M. Wt: 312.39
InChI Key: FPFZEUTXAJKFOE-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a small molecule that has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methodologies

Research has developed synthetic routes to create substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and thioxo analogues, showcasing methodologies relevant to the synthesis of complex molecules including isoquinoline derivatives (Chau, Saegusa, & Iwakura, 1982). Additionally, innovative rhodium-catalyzed oxidative coupling methodologies have been utilized for the synthesis of polycyclic amides from benzamides and alkynes, highlighting a route potentially applicable to the synthesis of 2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide derivatives (Song et al., 2010).

Metal-Catalyzed Reactions

Studies have shown the utility of copper and cobalt catalysts in the oxidative coupling of benzamides, including those related to isoquinoline derivatives. These reactions are crucial for constructing complex molecular frameworks and have implications for synthesizing compounds like 2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (Miura, Hirano, & Miura, 2015).

Biological and Medicinal Applications

Potential Antipsychotic Agents

Research into heterocyclic carboxamides as potential antipsychotic agents has included compounds structurally related to 2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide. These studies have evaluated the compounds' affinity for dopamine and serotonin receptors, providing insights into their potential therapeutic applications (Norman et al., 1996).

Anticancer Activity

The synthesis and evaluation of 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives have demonstrated significant cytotoxic activities against various cancer cell lines. This research suggests the potential of isoquinoline derivatives in developing anticancer therapies (Bu et al., 2001).

properties

IUPAC Name

2-methylsulfanyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-22-15-5-3-2-4-13(15)17(21)19-12-7-6-11-8-9-18-16(20)14(11)10-12/h2-7,10H,8-9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFZEUTXAJKFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC3=C(CCNC3=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

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